5-Chloro-1,6-naphthyridine
Overview
Description
5-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system consisting of two pyridine rings
Mechanism of Action
Target of Action
5-Chloro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications . It has been found to have anticancer properties , and it is known to target several key proteins in cancer cells . For instance, it has been reported to inhibit the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. For example, when this compound binds to the MET receptor, it inhibits the receptor’s activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells .
Biochemical Pathways
this compound affects several biochemical pathways. Its primary effect is the inhibition of the MET receptor, which disrupts the signaling pathways that promote cell proliferation and survival . This disruption can lead to the death of cancer cells . Additionally, this compound may also affect other pathways related to inflammation and oxidative stress .
Result of Action
The primary result of the action of this compound is the death of cancer cells . By inhibiting the MET receptor, this compound disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the death of cancer cells .
Biochemical Analysis
Cellular Effects
5-Chloro-1,6-naphthyridine and its derivatives have been found to exhibit a variety of cellular effects, particularly in the context of cancer cell lines .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,6-naphthyridine can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired naphthyridine scaffold . Another method includes the use of Grignard reagents, where this compound is synthesized via cobalt-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using eco-friendly and cost-effective methods. These may include microwave-assisted synthesis, metal-catalyzed reactions, and multicomponent reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as thiols to form sulfides.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents to modify the functional groups on the naphthyridine ring.
Cyclization Reactions: Formation of complex ring structures through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, bases such as sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Scientific Research Applications
5-Chloro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant agents.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Comparison: 5-Chloro-1,6-naphthyridine is unique due to its specific substitution pattern and biological activity. Compared to other naphthyridines, it exhibits distinct pharmacological properties, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-chloro-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAOVVFKLPOPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480355 | |
Record name | 5-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-32-2 | |
Record name | 5-Chloro-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23616-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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